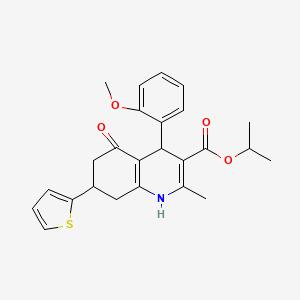![molecular formula C18H24N2O2S2 B15007471 N,N'-hexane-1,6-diylbis[2-(thiophen-2-yl)acetamide]](/img/structure/B15007471.png)
N,N'-hexane-1,6-diylbis[2-(thiophen-2-yl)acetamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-hexane-1,6-diylbis[2-(thiophen-2-yl)acetamide] is a chemical compound characterized by the presence of two thiophene rings attached to a hexane backbone through acetamide linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-hexane-1,6-diylbis[2-(thiophen-2-yl)acetamide] typically involves the reaction of hexane-1,6-diamine with 2-thiophen-2-ylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-hexane-1,6-diylbis[2-(thiophen-2-yl)acetamide] can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide groups can be reduced to amines.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hexane-1,6-diylbis[2-(thiophen-2-yl)ethylamine].
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-hexane-1,6-diylbis[2-(thiophen-2-yl)acetamide] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which N,N’-hexane-1,6-diylbis[2-(thiophen-2-yl)acetamide] exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The thiophene rings may play a role in binding to certain proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-hexane-1,6-diylbis[3-(thiophen-2-yl)prop-2-enamide]: Similar structure but with a prop-2-enamide linkage instead of an acetamide linkage.
N,N’-hexane-1,6-diylbis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): Contains piperidine rings instead of thiophene rings.
N,N’-ethane-1,2-diylbis(N-methylformamide): Shorter ethane backbone and different functional groups.
Uniqueness
N,N’-hexane-1,6-diylbis[2-(thiophen-2-yl)acetamide] is unique due to its specific combination of thiophene rings and acetamide linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C18H24N2O2S2 |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
2-thiophen-2-yl-N-[6-[(2-thiophen-2-ylacetyl)amino]hexyl]acetamide |
InChI |
InChI=1S/C18H24N2O2S2/c21-17(13-15-7-5-11-23-15)19-9-3-1-2-4-10-20-18(22)14-16-8-6-12-24-16/h5-8,11-12H,1-4,9-10,13-14H2,(H,19,21)(H,20,22) |
InChI-Schlüssel |
CBKCFHVJPXEEIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CC(=O)NCCCCCCNC(=O)CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[4-(Adamantan-1-YL)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B15007390.png)
![N,N'-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15007410.png)
![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-4-methoxybenzamide](/img/structure/B15007417.png)

![4-(5-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B15007428.png)
![(2Z)-2-(3,5-dichloro-2-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15007435.png)
![3-Methyl-6-trifluoromethyl-4H-benzo[1,4]thiazine-2-carboxylic acid phenethyl ester](/img/structure/B15007436.png)
![ethyl 2-[(benzylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B15007438.png)
![2-(2-methoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15007443.png)
![2-([2-(2,4-Dichloro-benzyloxy)-benzylidene]-hydrazono)-thiazolidin-4-one](/img/structure/B15007446.png)
![3-(2,6-Dichlorophenyl)-6-piperidino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15007449.png)
![Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)furan-2-yl]benzoate](/img/structure/B15007452.png)

![2-{4-[6-Amino-5-cyano-3-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B15007461.png)
